N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide
Description
N'-[1-(3-Methoxyphenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a 3-methoxyphenyl group attached via an ethylidene linkage to a methoxycarbohydrazide core. This compound belongs to a broader class of acylhydrazones, which are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structural analogs often vary in substituents on the aromatic ring or the heterocyclic core, influencing physicochemical and pharmacological profiles.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl N-[1-(3-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,1-3H3,(H,13,14) |
InChI Key |
KPPVRCASIIAAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-methoxyacetophenone with methoxycarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction could produce methoxyphenylethylamines.
Scientific Research Applications
N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparison with Similar Compounds
Conformational Analysis
- E/Z Isomerism : Most acylhydrazones adopt the E-conformation around the C=N bond, as seen in ’s X-ray study, which reported a dihedral angle of 0.7° between the hydrazinecarboxamide group and the phenyl ring .
- Heterocyclic Variants: Compounds with benzothiazole () or pyrazole () moieties exhibit distinct electronic environments due to heteroatom inclusion .
Physicochemical Properties
Anticancer and Cytotoxic Effects
- : Acylhydrazones with coumarin substituents (e.g., 7a ) showed cytotoxic activity against cancer cells, highlighting the role of aromatic substituents in modulating potency .
- Target Compound : The 3-methoxyphenyl group may enhance membrane permeability compared to polar hydroxyl or nitro groups, though specific activity data are lacking.
Anti-Tuberculosis Activity
Enzyme Inhibition
- : Nitrophenyl-thiazole hydrazones exhibited selective MAO-B inhibition, indicating that electron-withdrawing groups favor enzyme interaction . The target compound’s methoxy group, being electron-donating, may reduce MAO-B affinity compared to nitro analogs.
Biological Activity
Overview of N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide
This compound is a hydrazone derivative, which typically exhibits a range of biological activities due to its structural characteristics. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C12H16N2O3
- Molecular Weight: 236.27 g/mol
The presence of the methoxy group and the hydrazone linkage in its structure may contribute to its biological activity.
Antimicrobial Activity
Hydrazone derivatives have been reported to exhibit antimicrobial properties against various microorganisms. The efficacy of this compound could be evaluated through:
- Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the compound that inhibits microbial growth.
- Zone of Inhibition: Measuring the diameter of inhibition zones around agar wells containing the compound provides insight into its antibacterial potency.
Anticancer Properties
Research indicates that certain hydrazone derivatives possess anticancer activity by inducing apoptosis in cancer cells. This can be assessed through:
- Cell Viability Assays: Techniques such as MTT or XTT assays can measure the cytotoxic effects of the compound on various cancer cell lines.
- Apoptosis Detection: Flow cytometry can be used to analyze cell populations undergoing apoptosis after treatment with the compound.
Anti-inflammatory Effects
Compounds similar to this compound have shown potential in reducing inflammation. This can be evaluated using:
- Cytokine Release Assays: Measuring levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated cells can indicate anti-inflammatory effects.
- Animal Models: In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) can provide further evidence of efficacy.
Summary Table of Biological Activities
| Activity Type | Methodology | Expected Outcome |
|---|---|---|
| Antimicrobial | MIC & Zone of Inhibition | Inhibition of microbial growth |
| Anticancer | Cell Viability Assays | Reduced viability in cancer cell lines |
| Anti-inflammatory | Cytokine Release Assays | Decreased levels of pro-inflammatory cytokines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
